

# Galanin (1-13)-Bradykinin(2-9) Amide (M35): A Technical Whitepaper

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Compound of Interest

Compound Name: Galanin Receptor Ligand M35 TFA

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Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Galanin (1-13)-bradykinin(2-9) amide, commonly known as M35, is a chimeric peptide that has garnered significant interest in neurobiology and pharmacology. This high-affinity ligand for galanin receptors exhibits a complex pharmacological profile, acting as a potent antagonist at low nanomolar concentrations and demonstrating agonistic properties at higher concentrations. This dual functionality, coupled with its high affinity for galanin receptor subtypes, makes M35 a critical tool for elucidating the physiological roles of the galaninergic system and a potential scaffold for the development of novel therapeutics targeting neurological and metabolic disorders. This document provides a comprehensive overview of the synthesis, binding characteristics, signaling pathways, and experimental protocols related to M35 research.

#### Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including nociception, cognition, and hormonal secretion. Its actions are mediated through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. The development of selective ligands for these receptors is crucial for understanding their specific functions. M35 is a synthetic chimeric peptide constructed from the N-terminal fragment of galanin (1-13), responsible for receptor recognition, and a fragment of bradykinin (2-9) at the C-terminus. This design strategy has yielded a high-affinity ligand with unique properties at galanin receptors.



### **Synthesis and Structure**

M35 is a 22-amino acid peptide amide with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH<sub>2</sub>.

# General Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

While a specific, detailed protocol for the synthesis of M35 is not publicly available, it is synthesized using standard solid-phase peptide synthesis (SPPS) techniques with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The general steps are as follows:

- Resin Preparation: A suitable solid support, such as a Rink Amide resin, is used to generate
  the C-terminal amide upon cleavage. The resin is swelled in an appropriate solvent like
  dimethylformamide (DMF).
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF to expose the free amine.
- Amino Acid Coupling: The first Fmoc-protected amino acid (Arginine) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion.
- Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- Chain Elongation: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the M35 sequence.
- Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from
  the resin, and all side-chain protecting groups are removed simultaneously using a cleavage
  cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water,
  triisopropylsilane) to prevent side reactions.
- Purification and Characterization: The crude peptide is precipitated with cold diethyl ether,
   dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance



liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

## **Quantitative Data: Receptor Binding Affinity**

M35 exhibits high affinity for galanin receptors, with a notable preference for the GalR1 subtype. The binding affinities are typically determined through competitive radioligand displacement assays.

Recepto r Subtype	Ligand	Species	Cell Line/Tis sue	Ki (nM)	Kd (nM)	IC50 (nM)	Referen ce
GalR1	M35	Human	Recombi nant	0.11	[1][2]		
GalR2	M35	Human	Recombi nant	2.0	[1][2]		
Galanin Receptor	M35	Rat	Rin m 5F Cells	0.3 ± 0.1	[3]	-	
Galanin Receptor	M35	Rat	Rin m 5F Cells	520 ± 30			
Galanin Receptor	M35	Rat	Dorsal Spinal Cord	0.3	-		

# Experimental Protocols Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of M35 for galanin receptors.

- Membrane Preparation: Cell membranes expressing the galanin receptor subtype of interest are prepared from cultured cells or tissue homogenates by centrifugation.
- Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, and 0.1% BSA, pH 7.4.



- Reaction Mixture: In a 96-well plate, the following are combined:
  - A fixed concentration of a radiolabeled galanin ligand (e.g., 1251-galanin).
  - Varying concentrations of the unlabeled competitor ligand (M35).
  - Cell membranes (typically 10-50 μg of protein).
- Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of M35 that inhibits 50% of the specific binding of the radioligand).
   The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

#### Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine the effect of M35 on the Gi/o-coupled signaling of GalR1.

- Cell Culture: Cells stably expressing the GalR1 receptor are cultured to near confluency in appropriate media.
- Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
- Assay Medium: The growth medium is replaced with a stimulation buffer, often containing a
  phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Ligand Treatment:



- Antagonist Mode: Cells are pre-incubated with varying concentrations of M35 before the addition of a fixed concentration of galanin and a fixed concentration of forskolin (an adenylyl cyclase activator).
- Agonist Mode: Cells are treated with varying concentrations of M35 in the presence of a fixed concentration of forskolin.
- Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
- Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP response. Dose-response curves are generated to determine the EC<sub>50</sub> (for agonist activity) or IC<sub>50</sub> (for antagonist activity) of M35.

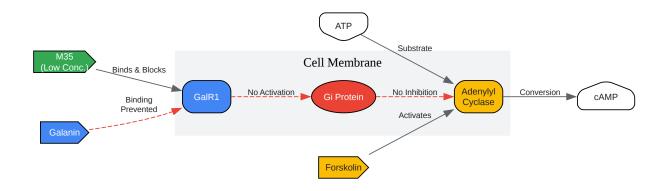
### **Signaling Pathways**

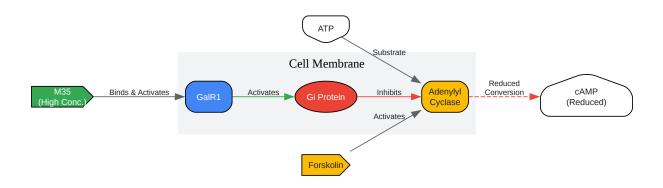
M35 exhibits a dual-action mechanism, primarily at the Gi/o-coupled GalR1. This is concentration-dependent. GalR2, in contrast, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

#### **Antagonistic Action of M35 (Low Concentrations)**

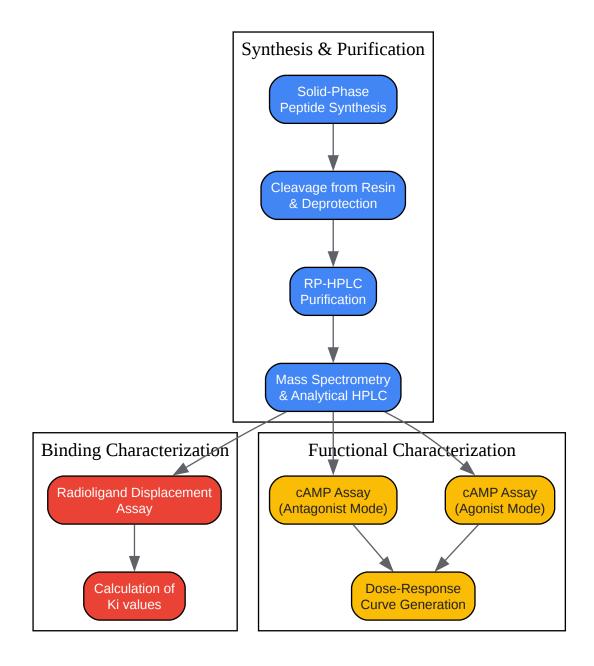
At low nanomolar concentrations, M35 acts as a competitive antagonist at GalR1. It binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents the endogenous ligand, galanin, from binding and initiating the inhibitory signal on adenylyl cyclase. This results in the reversal of galanin-induced inhibition of cAMP production.











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#### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innopep.com [innopep.com]
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